molecular formula C33H26O9 B11956649 alpha-d-Arabinose tetrabenzoate CAS No. 7473-44-1

alpha-d-Arabinose tetrabenzoate

Cat. No.: B11956649
CAS No.: 7473-44-1
M. Wt: 566.6 g/mol
InChI Key: YHLULIUXPPJCPL-UHFFFAOYSA-N
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Description

Alpha-d-Arabinose tetrabenzoate is a derivative of arabinose, a pentose sugar. This compound is characterized by the presence of four benzoate groups attached to the arabinose molecule. It is used in various chemical and biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The process involves multiple steps, including the protection of hydroxyl groups, esterification, and deprotection .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Alpha-d-Arabinose tetrabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives of arabinose with modified functional groups, such as hydroxyl, carboxyl, or other substituted groups .

Scientific Research Applications

Alpha-d-Arabinose tetrabenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Research into its potential therapeutic applications, including drug delivery systems.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of alpha-d-Arabinose tetrabenzoate involves its interaction with specific enzymes and proteins. The benzoate groups can influence the binding affinity and specificity of the compound towards its molecular targets. This interaction can modulate various biochemical pathways, including those involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-d-Arabinose tetrabenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biochemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

7473-44-1

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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